
7-(Benzyloxy)-4-bromo-6-methoxycinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzyloxy)-4-bromo-6-methoxycinnoline is a heterocyclic compound that belongs to the cinnoline family Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-bromo-6-methoxycinnoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, such as 4-bromo-2-nitroaniline, undergoes nitration followed by reduction to yield 4-bromo-2-aminophenol.
Methoxylation: The 4-bromo-2-aminophenol is then methoxylated using methanol and a suitable catalyst to introduce the methoxy group at the 6-position.
Benzyloxylation: The methoxylated intermediate is then subjected to benzyloxylation using benzyl chloride and a base like potassium carbonate to introduce the benzyloxy group at the 7-position.
Cyclization: Finally, the cyclization of the intermediate compound is achieved through a condensation reaction with a suitable reagent, such as phosphorus oxychloride, to form the cinnoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(Benzyloxy)-4-bromo-6-methoxycinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the aromatic ring or substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced cinnoline derivatives.
Substitution: Formation of substituted cinnoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-(Benzyloxy)-4-bromo-6-methoxycinnoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent probes and materials for biomedical applications
Mecanismo De Acción
The mechanism of action of 7-(Benzyloxy)-4-bromo-6-methoxycinnoline involves its interaction with specific molecular targets:
Pathways Involved: The inhibition of MAO-B leads to increased levels of neurotransmitters in the brain, reducing oxidative stress and neuronal damage.
Comparación Con Compuestos Similares
Similar Compounds
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds also exhibit MAO-B inhibitory activity and are structurally similar due to the benzyloxy group.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: These compounds are investigated for their multi-targeting properties, including inhibition of cholinesterases and MAO-B.
Uniqueness
7-(Benzyloxy)-4-bromo-6-methoxycinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of benzyloxy, bromo, and methoxy groups enhances its potential as a versatile compound in various research fields.
Propiedades
Fórmula molecular |
C16H13BrN2O2 |
|---|---|
Peso molecular |
345.19 g/mol |
Nombre IUPAC |
4-bromo-6-methoxy-7-phenylmethoxycinnoline |
InChI |
InChI=1S/C16H13BrN2O2/c1-20-15-7-12-13(17)9-18-19-14(12)8-16(15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clave InChI |
UZLQAXBWCQZXIP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=CN=N2)Br)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,4-Dichlorophenyl)octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B14035633.png)
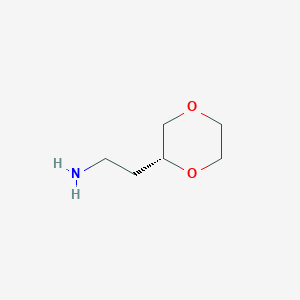
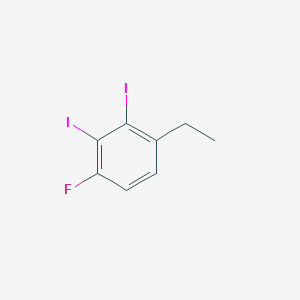
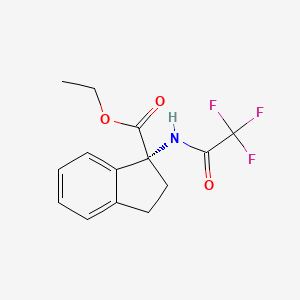
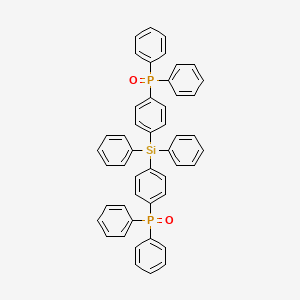
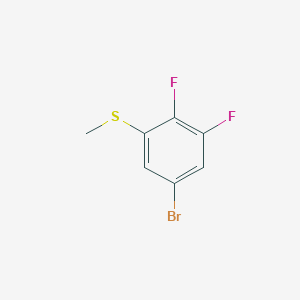
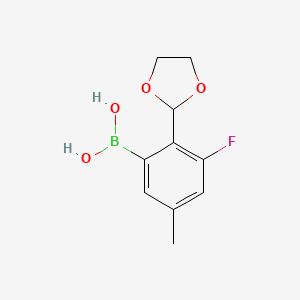
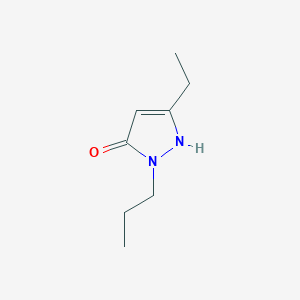
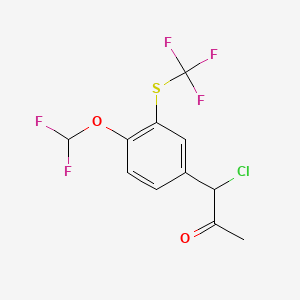

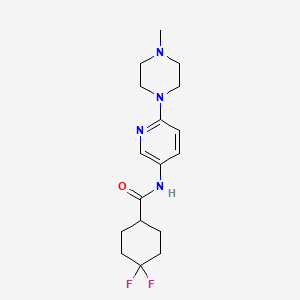
![5-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B14035690.png)
![1-Boc-6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]](/img/structure/B14035697.png)

